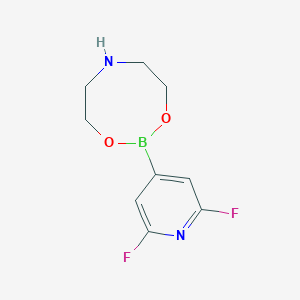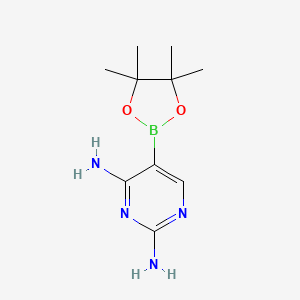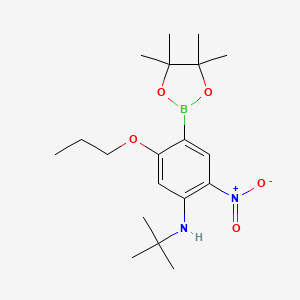
2-Nitro-5-(octyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-5-(octyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that features a nitro group, an octyloxy group, and a boronate ester group attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-(octyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multiple steps:
Alkylation: The attachment of the octyloxy group.
Each step requires specific reagents and conditions. For example, nitration might involve the use of nitric acid and sulfuric acid, while alkylation could involve the use of an alkyl halide and a base. Borylation often involves the use of a boronic acid or ester and a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-Nitro-5-(octyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine.
Substitution: The octyloxy group can be substituted with other groups.
Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Substitution: Reagents might include nucleophiles such as amines or thiols.
Coupling Reactions: Typically involve a palladium catalyst and a base like potassium carbonate.
Major Products
Reduction: Produces 2-amino-5-(octyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Produces biaryl compounds.
Aplicaciones Científicas De Investigación
2-Nitro-5-(octyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Nitro-5-(octyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline depends on the specific application. For example, in coupling reactions, the boronate ester group reacts with a halide under palladium catalysis to form a new carbon-carbon bond. The nitro group can undergo reduction to form an amine, which can then participate in further reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Nitroaniline: Lacks the octyloxy and boronate ester groups.
5-Octyloxy-2-nitroaniline: Lacks the boronate ester group.
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Lacks the nitro and octyloxy groups.
Uniqueness
2-Nitro-5-(octyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it useful in various applications.
Propiedades
IUPAC Name |
2-nitro-5-octoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33BN2O5/c1-6-7-8-9-10-11-12-26-18-14-16(22)17(23(24)25)13-15(18)21-27-19(2,3)20(4,5)28-21/h13-14H,6-12,22H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZVODSNXRLNIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OCCCCCCCC)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33BN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[5-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid](/img/structure/B7954954.png)
![{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid](/img/structure/B7954956.png)
![{4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid](/img/structure/B7954963.png)
![{4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid](/img/structure/B7954974.png)










